molecular formula C5H10ClF3N2 B13555958 1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride

1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride

Cat. No.: B13555958
M. Wt: 190.59 g/mol
InChI Key: NHRQHZYYBOSUIO-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride is a chemical compound with the molecular formula C5H9F3N2·HCl. It is known for its unique properties and applications in various fields of scientific research. This compound is characterized by the presence of a trifluoroethyl group attached to a pyrazolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride typically involves the reaction of pyrazolidine with 2,2,2-trifluoroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production .

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazolidine compounds.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazolidine ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride can be compared with other similar compounds, such as:

    1-(2,2,2-Trifluoroethyl)pyrazolidine: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    1-(2,2,2-Trifluoroethyl)pyrazole: Contains a pyrazole ring instead of a pyrazolidine ring, leading to different chemical and biological properties.

    1-(2,2,2-Trifluoroethyl)hydrazine:

Properties

Molecular Formula

C5H10ClF3N2

Molecular Weight

190.59 g/mol

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazolidine;hydrochloride

InChI

InChI=1S/C5H9F3N2.ClH/c6-5(7,8)4-10-3-1-2-9-10;/h9H,1-4H2;1H

InChI Key

NHRQHZYYBOSUIO-UHFFFAOYSA-N

Canonical SMILES

C1CNN(C1)CC(F)(F)F.Cl

Origin of Product

United States

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